molecular formula C12H11NO2 B12450649 2-{[(E)-(5-methylfuran-2-yl)methylidene]amino}phenol

2-{[(E)-(5-methylfuran-2-yl)methylidene]amino}phenol

Cat. No.: B12450649
M. Wt: 201.22 g/mol
InChI Key: CIGQPLCXRVHUMC-UHFFFAOYSA-N
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Description

2-{[(E)-(5-methylfuran-2-yl)methylidene]amino}phenol is an organic compound that features a furan ring and a phenol group connected through a Schiff base linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{[(E)-(5-methylfuran-2-yl)methylidene]amino}phenol typically involves the condensation reaction between 5-methylfurfural and 2-aminophenol. The reaction is carried out in an organic solvent such as ethanol or methanol, often under reflux conditions to facilitate the reaction. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency.

Types of Reactions:

    Oxidation: The phenol group in this compound can undergo oxidation to form quinone derivatives.

    Reduction: The Schiff base linkage can be reduced to form the corresponding amine.

    Substitution: The furan ring can participate in electrophilic aromatic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenating agents like bromine or nitrating agents like nitric acid can be used under controlled conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amine.

    Substitution: Halogenated or nitrated furan derivatives.

Scientific Research Applications

    Chemistry: It can be used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

    Biology: The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development.

    Medicine: Its derivatives may exhibit pharmacological properties, such as antimicrobial or anticancer activity.

    Industry: It can be used in the synthesis of advanced materials, such as polymers or organic semiconductors.

Mechanism of Action

The mechanism of action of 2-{[(E)-(5-methylfuran-2-yl)methylidene]amino}phenol is not well-documented. based on its structure, it is likely to interact with biological targets through hydrogen bonding and π-π interactions. The phenol group can participate in redox reactions, while the Schiff base linkage may facilitate binding to metal ions or other biomolecules.

Comparison with Similar Compounds

  • 2-{[(E)-(5-methylfuran-2-yl)methylidene]amino}benzoic acid
  • 2-{[(E)-(5-methylfuran-2-yl)methylidene]amino}benzaldehyde
  • 2-{[(E)-(5-methylfuran-2-yl)methylidene]amino}aniline

Comparison:

  • 2-{[(E)-(5-methylfuran-2-yl)methylidene]amino}phenol is unique due to the presence of both a phenol group and a furan ring, which can participate in a variety of chemical reactions.
  • 2-{[(E)-(5-methylfuran-2-yl)methylidene]amino}benzoic acid has an additional carboxylic acid group, which can enhance its solubility and reactivity.
  • 2-{[(E)-(5-methylfuran-2-yl)methylidene]amino}benzaldehyde contains an aldehyde group, making it more reactive in condensation reactions.
  • 2-{[(E)-(5-methylfuran-2-yl)methylidene]amino}aniline has an amine group, which can participate in further amide or imine formation reactions.

Properties

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

2-[(5-methylfuran-2-yl)methylideneamino]phenol

InChI

InChI=1S/C12H11NO2/c1-9-6-7-10(15-9)8-13-11-4-2-3-5-12(11)14/h2-8,14H,1H3

InChI Key

CIGQPLCXRVHUMC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C=NC2=CC=CC=C2O

Origin of Product

United States

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